3,5-Dichloro-2-propoxypyridine
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Overview
Description
3,5-Dichloro-2-propoxypyridine is a chemical compound with the molecular formula C8H8Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a propoxy group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 3,5-Dichloro-2-propoxypyridine involves the Suzuki–Miyaura coupling reaction. This reaction is catalyzed by palladium acetate and typically occurs in an aqueous medium. The process involves the coupling of 2,3,5-trichloropyridine with arylboronic acids . The reaction conditions are mild and environmentally benign, making it a preferred method for synthesizing this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar catalytic processes. The use of palladium catalysts and aqueous media ensures high yields and efficient production. The reaction is typically carried out in large reactors with controlled temperature and pressure to optimize the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-propoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Palladium Acetate: Used as a catalyst in coupling reactions.
Arylboronic Acids: Reactants in the Suzuki–Miyaura coupling.
Aqueous Media: Provides a benign environment for the reactions.
Major Products
The major products formed from these reactions include various substituted pyridines and biaryl compounds, which have applications in pharmaceuticals and agrochemicals.
Scientific Research Applications
3,5-Dichloro-2-propoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-propoxypyridine involves its interaction with various molecular targets. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the reactants and promoting the transfer of functional groups. The specific pathways and molecular targets depend on the nature of the reaction and the reactants involved.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-2-pyridone: A similar compound with a pyridone group instead of a propoxy group.
2,3,5-Trichloropyridine: A precursor used in the synthesis of 3,5-Dichloro-2-propoxypyridine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various coupling reactions and form complex organic compounds makes it valuable in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
3,5-dichloro-2-propoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c1-2-3-12-8-7(10)4-6(9)5-11-8/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKQEFQXXDGQHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=N1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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